Protac linker 5 -

Protac linker 5

Catalog Number: EVT-3002675
CAS Number:
Molecular Formula: C27H40ClN5O4S
Molecular Weight: 566.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PROTAC linkers are chemical scaffolds that connect two functional units within a PROTAC molecule: a ligand binding to the protein of interest (POI) and a ligand recruiting an E3 ubiquitin ligase []. They play a critical role in PROTAC function, influencing the formation of a ternary complex between the POI, PROTAC, and E3 ligase, ultimately leading to the ubiquitination and degradation of the POI [, ].

Future Directions
  • Developing Computational Tools: Enhancing computational methods for predicting optimal linker structures based on target and E3 ligase structures could streamline PROTAC design [, , , ].
  • Exploring New Linker Chemistries: Expanding the chemical diversity of linkers could improve PROTAC properties such as selectivity, cell permeability, and pharmacokinetic profiles [, ].
  • Incorporating Responsive Elements: Designing linkers with stimuli-responsive functionalities could enable spatiotemporal control of PROTAC activity [, , ].

MZ1

  • Compound Description: MZ1 is a PROTAC molecule known to target BRD4 for degradation. It utilizes a linker that exhibits distinct conformational behavior in different solvents, as revealed by Molecular Dynamics (MD) simulations. []
  • Relevance: Although the specific structure of "Protac Linker 5" is unknown, MZ1 serves as an example of a PROTAC with a well-studied linker. Understanding the impact of linker plasticity on ternary complex formation, as demonstrated with MZ1, is crucial for designing effective PROTACs like the hypothetical "Protac Linker 5." [] Additionally, the observation of intramolecular interactions between warheads in MZ1 highlights a potential design consideration for "Protac Linker 5" to avoid unintended interactions that could hinder target binding. []

dBET6

  • Compound Description: dBET6 is another PROTAC molecule designed for BRD4 degradation, structurally similar to MZ1. MD simulations of dBET6 also revealed a tendency for intramolecular lipophilic interactions between its warheads in an aqueous environment. []
  • Relevance: dBET6 shares a similar target (BRD4) with the hypothetical "Protac Linker 5".[2] The comparison of linker behavior between MZ1 and dBET6 underscores the importance of understanding how different linker designs can influence PROTAC efficacy and potential for unintended interactions. [] This knowledge is directly applicable to the design and optimization of "Protac Linker 5."

UNC7700

  • Compound Description: UNC7700 is a potent PROTAC degrader targeting EED, a component of the PRC2 complex. It demonstrates improved degradation efficiency, partly attributed to its unique cis-cyclobutane linker. []
  • Relevance: UNC7700 highlights the impact of unique linker structures, such as the cis-cyclobutane in its design, on PROTAC efficacy. [] This example emphasizes the potential for incorporating novel linker designs, like the hypothetical "Protac Linker 5," to enhance degradation efficiency and potentially improve other PROTAC characteristics like cell permeability or target selectivity.

ARV-471

  • Compound Description: ARV-471 is an orally bioavailable PROTAC degrader targeting the estrogen receptor (ER). It has demonstrated promising clinical activity in ER+/HER2- breast cancer patients, including those with ESR1 mutations. []
  • Relevance: ARV-471 exemplifies a clinically successful PROTAC with potent and selective degradation capabilities. [] If "Protac Linker 5" aims to target the estrogen receptor, ARV-471's structure and design principles could provide valuable insights for linker optimization and achieving desired degradation efficacy.
Source and Classification

Protac linker 5 is classified under synthetic linkers used in PROTAC development. It is designed to optimize interactions between the target protein and E3 ligase, facilitating the formation of a ternary complex necessary for effective protein degradation. The classification of linkers can vary based on their chemical nature (e.g., alkyl-based, polyethylene glycol-based) and their functional properties (e.g., hydrophilicity, rigidity) which are tailored to enhance the performance of the PROTAC .

Synthesis Analysis

Methods and Technical Details

The synthesis of Protac linker 5 involves several key methodologies aimed at producing linkers with optimal characteristics for PROTAC applications. Common synthetic strategies include:

  • Amide Coupling: This method is frequently used to attach linkers to ligands through amide bonds, providing a stable connection.
  • Click Chemistry: Utilizing copper-catalyzed azide-alkyne cycloaddition allows for rapid synthesis of diverse linker libraries, enhancing the modularity and efficiency of PROTAC development .
  • Reductive Amination: This technique is applied to create linkers with varying lengths and functional groups, facilitating the exploration of structure-activity relationships .

The synthesis process often involves iterative cycles of design, synthesis, testing, and analysis (DMTA), allowing researchers to fine-tune linker properties such as length and composition to achieve desired biological activities .

Molecular Structure Analysis

Structure and Data

The molecular structure of Protac linker 5 typically features a flexible or rigid backbone that connects the two ligands. The choice between flexibility and rigidity is critical as it affects the spatial orientation necessary for effective binding to both the target protein and E3 ligase.

Key structural data includes:

  • Length: Optimal lengths vary depending on the specific application but generally range from 8 to 16 atoms.
  • Chemical Composition: Linkers may incorporate various functional groups that enhance solubility and cell permeability while maintaining sufficient rigidity or flexibility .
Chemical Reactions Analysis

Reactions and Technical Details

Protac linker 5 participates in several key chemical reactions during PROTAC formation:

  • Formation of Ternary Complexes: The linker facilitates interactions between the target protein and E3 ligase by bridging them effectively.
  • Stability Enhancements: Modifications in the linker can improve stability against hydrolysis or metabolic degradation, thereby increasing the half-life of the PROTAC in biological systems .

The efficiency of these reactions is influenced by factors such as linker length and chemical nature, which can dramatically affect both potency and physicochemical properties of the resulting PROTACs .

Mechanism of Action

Process and Data

The mechanism by which Protac linker 5 operates involves several steps:

  1. Binding: The PROTAC binds simultaneously to both the target protein and an E3 ubiquitin ligase via its respective ligands.
  2. Formation of Ternary Complex: The linker allows for close proximity between these two proteins, facilitating their interaction.
  3. Ubiquitination: Once bound, the E3 ligase catalyzes the ubiquitination of the target protein.
  4. Degradation: The polyubiquitinated protein is then recognized by the proteasome for degradation.

This catalytic mechanism allows for efficient targeting and degradation of proteins that are otherwise difficult to inhibit using traditional small molecules .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Protac linker 5 include:

  • Solubility: Influenced by its chemical composition; linkers with polyethylene glycol moieties tend to enhance solubility.
  • Rigidity/Flexibility: A balance must be struck; too rigid may hinder binding while too flexible may not allow proper orientation.

Chemical properties focus on stability under physiological conditions:

  • Hydrolytic Stability: Essential for maintaining efficacy in biological environments.
  • Cell Membrane Permeability: Critical for ensuring that PROTACs can enter cells effectively .
Applications

Scientific Uses

Protac linker 5 plays a pivotal role in various scientific applications:

  • Targeted Protein Degradation: Used extensively in drug discovery to eliminate disease-causing proteins selectively.
  • Therapeutic Development: Facilitates the development of novel therapeutics aimed at previously "undruggable" targets in cancer and other diseases.
  • Chemical Biology Tools: Serves as a foundation for creating advanced tools for studying protein function within cells .

Properties

Product Name

Protac linker 5

IUPAC Name

(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C27H40ClN5O4S

Molecular Weight

566.2 g/mol

InChI

InChI=1S/C27H39N5O4S.ClH/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28;/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34);1H/t20-,21+,24-;/m1./s1

InChI Key

HJICCZROGLAHNB-BIBCNAKVSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O.Cl

Solubility

not available

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O.Cl

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN)O.Cl

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